molecular formula C13H10F3NO3 B3022973 Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate CAS No. 175276-89-8

Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate

Cat. No.: B3022973
CAS No.: 175276-89-8
M. Wt: 285.22 g/mol
InChI Key: JFXVMJOLMJJRDX-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a base.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, leading to the formation of reduced oxazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted oxazole derivatives with different functional groups.

Scientific Research Applications

Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzoic acid
  • Methyl 3-fluoro-5-(4,4,5-trifluoromethyl)phenyl-1,2-oxazole-4-carboxylate

Uniqueness

Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate is unique due to the presence of both the oxazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-7-10(12(18)19-2)11(20-17-7)8-3-5-9(6-4-8)13(14,15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXVMJOLMJJRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379549
Record name Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-89-8
Record name Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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